Daclatasvir, and by extension its active isomers like the SRSS form, exerts its antiviral activity by targeting the NS5A protein of the hepatitis C virus []. NS5A is crucial for viral replication, and Daclatasvir binding disrupts this process. The precise molecular interactions underlying this inhibition are complex and may involve interfering with NS5A's role in viral RNA replication and assembly.
The primary application of Daclatasvir, and likely its active SRSS isomer, lies in the treatment of chronic hepatitis C infection. While the abstracts do not explicitly mention the SRSS isomer in clinical settings, they highlight the effectiveness of Daclatasvir-containing regimens in achieving sustained virologic response (SVR) in patients with different HCV genotypes [, , , , ]. One study found that serum asunaprevir concentrations, when used in combination with daclatasvir, correlated with liver fibrosis, suggesting the importance of monitoring drug levels during therapy []. This highlights the importance of understanding the pharmacokinetic properties of Daclatasvir and its isomers for optimizing treatment outcomes.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2